2-Bromo-4-nitrophenoxyacetic acid
Description
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Structure
2D Structure
Properties
IUPAC Name |
2-(2-bromo-4-nitrophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c9-6-3-5(10(13)14)1-2-7(6)15-4-8(11)12/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVFSPBETIYFKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance of Aryloxyacetic Acids in Contemporary Chemical Sciences
Aryloxyacetic acids are a class of organic compounds characterized by a phenyl ether linkage to an acetic acid moiety. This structural motif has proven to be of considerable importance in various scientific domains. niscpr.res.innih.gov Their significance stems from their diverse biological activities and their utility as building blocks in organic synthesis.
In the realm of medicinal chemistry, aryloxyacetic acid derivatives have been investigated for a range of therapeutic applications. Research has shown that certain compounds within this class exhibit potential as peroxisome proliferator-activated receptor (PPAR) agonists and fatty acid amide hydrolase (FAAH) inhibitors. nih.gov This dual activity has been proposed as a potential therapeutic strategy for multifactorial diseases like Alzheimer's. nih.gov Furthermore, some aryloxyacetic acids have been studied for their ability to lower serum triglycerides. niscpr.res.in
Beyond pharmaceuticals, aryloxyacetic acids have made a significant impact on agriculture. A number of derivatives are used as selective post-emergence herbicides to control broad-leaved weeds in various crops. niscpr.res.inresearchgate.net This application underscores the practical and economic importance of this class of compounds.
From a synthetic chemistry perspective, aryloxyacetic acids are valuable intermediates. niscpr.res.in The carboxylic acid group can be readily converted into other functional groups, such as esters, amides, and acid chlorides, providing a gateway to a wide array of more complex molecules. The aromatic ring can also be further functionalized, allowing for the systematic modification of a molecule's properties.
Contextual Role of 2 Bromo 4 Nitrophenoxyacetic Acid As a Versatile Organic Intermediate
Primary Synthetic Routes and Reaction Pathways
The most established and direct method for synthesizing this compound is through the Williamson ether synthesis. This reaction involves the etherification of 2-bromo-4-nitrophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. byjus.comjocpr.com
Bromination and Nitration Strategies of Precursors
The synthesis of the key precursor, 2-bromo-4-nitrophenol, is a critical first step that relies on electrophilic aromatic substitution reactions. The order and regioselectivity of these reactions are dictated by the directing effects of the substituents on the benzene (B151609) ring. chemguide.co.uk
There are two primary pathways to this precursor:
Nitration followed by Bromination: Starting with phenol (B47542), nitration with dilute nitric acid yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). chemguide.co.uk The 4-nitrophenol isomer is then separated and subjected to bromination. The hydroxyl (-OH) and nitro (-NO₂) groups direct the incoming bromine atom. The -OH group is a strongly activating, ortho-, para-director, while the -NO₂ group is a deactivating, meta-director. The powerful activating effect of the hydroxyl group overrides the deactivating effect of the nitro group, directing the bromine to the position ortho to the -OH group (and meta to the -NO₂ group), yielding 2-bromo-4-nitrophenol. quora.com A described method involves dissolving 4-nitrophenol in glacial acetic acid and adding bromine, stirring at room temperature for 24 hours to achieve the desired product.
Bromination followed by Nitration: An alternative route begins with the bromination of phenol to produce 4-bromophenol (B116583). Subsequent nitration of 4-bromophenol must be carefully controlled to achieve the desired regioselectivity. The hydroxyl group directs ortho- and para-, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. researchgate.netnih.gov Nitration of 4-bromophenol using reagents like ammonium (B1175870) nitrate (B79036) and potassium bisulfate in acetonitrile (B52724) can regioselectively introduce a nitro group at the 2-position. dergipark.org.tr A method utilizing a continuous flow reactor with nitric acid and p-bromophenol in dichloroethane at elevated temperature and pressure has also been reported. chemicalbook.com
Intermediacy of Aryl Acetic Acid Derivatives in Synthesis
The core of the synthesis for the target compound involves forming an ether linkage between the precursor phenol and an acetic acid derivative. This is a classic example of the Williamson ether synthesis, where the phenoxide ion acts as a nucleophile. byjus.commasterorganicchemistry.com
The general mechanism proceeds as follows:
Deprotonation: The acidic proton of the hydroxyl group in 2-bromo-4-nitrophenol is removed by a base (e.g., sodium hydroxide (B78521), potassium carbonate) to form a highly reactive phenoxide ion. byjus.com
Nucleophilic Substitution: The resulting phenoxide ion then attacks the electrophilic carbon of a haloacetic acid derivative (like ethyl bromoacetate (B1195939) or chloroacetic acid), displacing the halide ion in an SN2 reaction to form the ether linkage. byjus.commasterorganicchemistry.comnih.gov
Hydrolysis: If an ester of the haloacetic acid is used (e.g., ethyl bromoacetate), a final hydrolysis step is required to convert the resulting ester into the desired carboxylic acid.
Typical laboratory conditions for Williamson ether synthesis involve polar aprotic solvents like acetonitrile or dimethylformamide (DMF) at temperatures ranging from 50-100 °C, with reaction times of 1-8 hours. byjus.com The choice of base and solvent can significantly impact the reaction's efficiency. numberanalytics.com
Carboxylation Approaches in Target Compound Formation
While the Williamson ether synthesis is the most direct approach, the term "carboxylation" in this context can be viewed through the lens of incorporating the complete acetic acid moiety. An alternative, though less direct, synthetic strategy involves building the acetic acid side chain on a pre-existing aromatic core through different means. For instance, a related compound, 4-bromo-2-nitrophenylacetic acid, has been synthesized from 4-bromo-2-nitro-chlorotoluene. google.comgoogle.com This multi-step process involves reaction with sodium metal to form a benzyl (B1604629) sodium intermediate, which is then reacted with carbon dioxide (a direct carboxylation step) to form the corresponding sodium salt of the phenylacetic acid. google.comgoogle.com While this is for an isomer, it showcases an alternative synthetic logic where the carboxylic acid group is introduced via direct reaction with CO₂, a fundamental carboxylation reaction.
Advanced Synthetic Strategies and Green Chemistry Considerations
Modern synthetic chemistry emphasizes not only high yield and purity but also the use of environmentally benign and efficient processes.
Catalytic Approaches in Synthesis (e.g., Copper-Mediated Reactions)
The Ullmann condensation, a copper-catalyzed reaction, presents an advanced alternative for forming the C-O ether bond, particularly when dealing with less reactive aryl halides. mdpi.comnih.govorganic-chemistry.org While the classic Williamson synthesis works well for this target compound, Ullmann-type couplings are a key strategy in the broader synthesis of diaryl ethers and related structures. mdpi.comorganic-chemistry.org
The reaction typically involves:
Reactants: An aryl halide (in this case, the precursor could be envisioned differently) and an alcohol or phenol.
Catalyst: A copper source, which can range from copper metal or copper salts (e.g., CuI, CuBr) to more sophisticated copper complexes with specific ligands. mdpi.comnih.gov
Conditions: Traditional Ullmann reactions required harsh conditions, but modern advancements using specific ligands allow the reaction to proceed under milder temperatures. nih.gov
The use of copper catalysis can be particularly advantageous for reactions that are sluggish under standard SN2 conditions. Heterogeneous copper catalysts, such as copper nanoparticles or copper supported on materials like graphene, are being explored to facilitate easier catalyst recovery and recycling, aligning with green chemistry principles. mdpi.comrsc.org There is also growing research into copper-catalyzed reactions involving nitro-containing compounds, highlighting the expanding utility of copper in synthesizing complex molecules. chemrxiv.orgnih.gov
Process Optimization for Enhanced Yields and Purity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound, primarily in the context of the Williamson ether synthesis. numberanalytics.com
Key parameters for optimization include:
| Parameter | Influence on Reaction | Optimized Conditions & Considerations |
| Base | Crucial for generating the nucleophilic phenoxide. The strength and solubility of the base affect reaction rate and side reactions. | Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are effective. For industrial scale, phase transfer catalysis with bases like potassium hydroxide is often employed. byjus.comnumberanalytics.com |
| Solvent | The solvent's polarity influences the solubility of reactants and the nucleophilicity of the alkoxide. | Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are preferred as they enhance the nucleophile's reactivity, leading to higher yields compared to protic solvents. byjus.comnumberanalytics.com |
| Temperature | Affects the rate of reaction. Higher temperatures can increase the rate but may also promote side reactions like elimination. | A typical range is 50-100 °C. The optimal temperature balances reaction speed with selectivity to minimize impurity formation. byjus.comnumberanalytics.com |
| Catalyst/Additive | Can accelerate the reaction, especially with unreactive alkylating agents. | In some cases, iodide salts are added to act as a catalyst via a halide exchange mechanism, creating a more reactive alkyl iodide in situ. Silver oxide (Ag₂O) can be used for milder conditions. byjus.comlibretexts.org |
Microwave-assisted synthesis is another advanced technique that can dramatically reduce reaction times and potentially improve yields by providing rapid and uniform heating. numberanalytics.com Careful control over these parameters is essential for developing a robust, efficient, and scalable process for the synthesis of this compound.
Environmental Impact Reduction in Synthetic Protocols
The primary route for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the reaction of 2-bromo-4-nitrophenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. While effective, traditional approaches to this synthesis often involve the use of hazardous solvents, strong bases, and energy-intensive procedures, contributing to a significant environmental burden. Efforts to mitigate these impacts are centered on the core principles of green chemistry, including the use of safer solvents, alternative reagents, and more efficient reaction conditions.
A significant area of focus in reducing the environmental impact is the choice of solvent. Traditional Williamson ether syntheses often employ volatile organic compounds (VOCs) such as toluene, benzene, or chlorinated hydrocarbons. These solvents are associated with environmental and health risks. Research into greener alternatives has shown promise for the use of water, ionic liquids, or solvent-free conditions. For instance, performing the synthesis in an aqueous medium can significantly reduce the environmental impact, although challenges such as the low solubility of organic reactants may need to be addressed through techniques like phase-transfer catalysis.
The selection of the base is another critical factor. Strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) are commonly used to deprotonate the phenol. miracosta.edu However, these can be hazardous and generate significant waste streams. The use of milder bases, such as potassium carbonate (K₂CO₃) or even solid-supported bases, can offer a safer and more environmentally friendly alternative. These weaker bases can be sufficient to catalyze the reaction, particularly when combined with optimized reaction conditions.
Energy consumption is a further consideration. Traditional methods may require prolonged heating at high temperatures to achieve a reasonable reaction rate and yield. The exploration of alternative energy sources, such as microwave irradiation or ultrasound, has demonstrated the potential to significantly reduce reaction times and energy input. These techniques can enhance the reaction rate by promoting more efficient heat and mass transfer.
Furthermore, the generation of by-products and waste is a key concern. The reaction of the haloacetic acid with the base can lead to the formation of inorganic salts that need to be separated and disposed of. Optimizing the stoichiometry of the reactants and the reaction conditions can help to minimize the formation of these by-products. Additionally, the development of catalytic systems that can be recycled and reused would represent a significant step towards a more sustainable process.
A comparative analysis of different synthetic approaches for a related isomer, 4-bromo-2-nitrophenylacetic acid, highlights the potential for environmental improvement. A patented method for this isomer emphasizes the use of conventional, low-cost chemical reagents, mild reaction conditions, and high yields (70-90%), resulting in minimal by-products and reduced environmental pollution. google.comgoogle.com This approach, which starts from 4-bromo-2-nitro-chlorotoluene and utilizes carbon dioxide for carboxylation, suggests that innovative route design can lead to more sustainable outcomes. google.comgoogle.com While the starting materials and specific steps differ from the Williamson ether synthesis of this compound, the underlying principles of using readily available, less hazardous materials and optimizing for high efficiency are directly applicable.
The following table summarizes the key parameters and their greener alternatives in the synthesis of this compound:
| Parameter | Traditional Method | Greener Alternative | Environmental Benefit |
| Solvent | Toluene, Benzene, Dichloromethane | Water, Ethanol, Ionic Liquids, Solvent-free | Reduced VOC emissions, lower toxicity |
| Base | Sodium Hydride (NaH), Potassium Hydroxide (KOH) | Potassium Carbonate (K₂CO₃), Solid-supported bases | Reduced hazard, easier handling, less corrosive |
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasound | Reduced energy consumption, shorter reaction times |
| Catalysis | Stoichiometric base | Phase-transfer catalyst, Recyclable catalyst | Increased efficiency, reduced waste |
By systematically addressing each of these factors, the synthesis of this compound can be transitioned towards a more sustainable and environmentally responsible process. The focus remains on maximizing yield and purity while minimizing waste, energy consumption, and the use of hazardous substances.
Chemical Reactivity and Derivatization Studies of 2 Bromo 4 Nitrophenoxyacetic Acid
Nucleophilic Substitution Reactions Involving the Bromine Atom
The bromine atom on the aromatic ring of 2-Bromo-4-nitrophenoxyacetic acid is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the nitro group (-NO₂) positioned para to the bromine atom. The strong electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic attack but powerfully activates it for nucleophilic attack by stabilizing the intermediate formed during the reaction. stackexchange.com
The generally accepted mechanism for SNAr reactions in such activated systems proceeds via an addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this intermediate is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the para-nitro group. stackexchange.com This delocalization provides significant stabilization. The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
The reactivity of p-bromonitrobenzene towards nucleophilic substitution is considerably higher than its meta-isomer precisely because the nitro group in the para position can effectively stabilize the intermediate carbanion through resonance. stackexchange.com In this compound, the bromine and nitro groups are in a para relationship, making the bromine an excellent leaving group for SNAr reactions. A variety of nucleophiles can be employed to displace the bromine atom, leading to a diverse range of derivatives.
Table 1: Examples of Potential Nucleophilic Substitution Reactions
| Nucleophile | Potential Product |
|---|---|
| Ammonia (NH₃) | 2-Amino-4-nitrophenoxyacetic acid |
| Alkoxides (RO⁻) | 2-Alkoxy-4-nitrophenoxyacetic acid |
| Thiolates (RS⁻) | 2-(Alkylthio)-4-nitrophenoxyacetic acid |
| Cyanide (CN⁻) | 2-Cyano-4-nitrophenoxyacetic acid |
Reduction Reactions of the Nitro Group to Amino Functionality
The nitro group of this compound can be readily reduced to a primary amino group, yielding 2-amino-4-bromophenoxyacetic acid. This transformation is a cornerstone in the derivatization of nitroaromatic compounds, as the resulting aniline (B41778) derivative opens up a vast array of subsequent chemical modifications. wikipedia.org A wide range of reducing agents can accomplish this conversion, with the choice of reagent often dictated by the need for chemoselectivity to preserve other functional groups within the molecule, such as the bromine atom and the carboxylic acid. commonorganicchemistry.comscispace.com
Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation and the use of dissolving metals in acidic media. commonorganicchemistry.comscispace.com For a substrate like this compound, care must be taken to avoid reduction or hydrogenolysis of the carbon-bromine bond. For instance, while palladium on carbon (Pd/C) is a highly efficient catalyst for nitro reduction, it can also promote dehalogenation. commonorganicchemistry.com In such cases, catalysts like Raney nickel are often preferred as they are less prone to cleaving aryl halides. commonorganicchemistry.com Metal/acid systems such as tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or zinc (Zn) in acidic media are also effective and generally tolerate halogens. commonorganicchemistry.com
Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups
| Reagent/System | Typical Conditions | Chemoselectivity Notes |
|---|---|---|
| H₂/Raney Nickel | Low to moderate pressure and temperature | Generally preserves aryl halides (Br, Cl). commonorganicchemistry.com |
| Iron (Fe) / HCl or Acetic Acid | Refluxing in acidic solution | Mild method that tolerates many other reducible groups. commonorganicchemistry.com |
| Tin(II) Chloride (SnCl₂) | Acidic solution (e.g., HCl) | Provides mild reduction and is selective for nitro groups. scispace.com |
| Zinc (Zn) / HCl or Acetic Acid | Acidic solution | Mild method for reducing nitro groups to amines. commonorganicchemistry.com |
The resulting 2-amino-4-bromophenoxyacetic acid is a versatile intermediate. The amino group can be diazotized and converted to various other functionalities, and its presence modifies the electronic properties of the aromatic ring.
Oxidation Reactions of the Acetic Acid Moiety
The oxidation of the acetic acid side chain of this compound is a chemically challenging transformation. Strong oxidizing agents typically used for side-chain oxidations, such as permanganate (B83412) or chromic acid, tend to cleave alkyl chains attached to an aromatic ring down to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgyoutube.com However, the presence of an ether linkage (-O-CH₂COOH) instead of a direct carbon-carbon bond alters this reactivity profile significantly.
Studies on the oxidation of the parent phenoxyacetic acid have shown that strong oxidizing conditions often lead to the fragmentation of the molecule rather than selective oxidation of the side chain. For example, oxidation of phenoxyacetic acid with imidazolium (B1220033) dichromate has been reported to yield p-benzoquinone, indicating cleavage of the ether bond and oxidation of the aromatic ring itself. jocpr.com Similarly, reaction with hydroxyl radicals can induce oxidative fragmentation, leading to the formation of an alkyl radical and carbon dioxide. rsc.org
The electron-rich nature of the phenoxy system, even when deactivated by nitro and bromo substituents, makes the aromatic ring susceptible to oxidative attack. Therefore, selectively oxidizing the acetic acid moiety (e.g., to an oxalic acid derivative) without cleaving the ether linkage or degrading the aromatic ring is not a straightforward process and would require highly specialized and mild reaction conditions that are not widely documented.
Investigations into Functional Group Transformations and Product Diversification
The strategic manipulation of the functional groups on this compound allows for extensive product diversification. The distinct reactivity of each group can be harnessed sequentially to build complex molecular architectures. rsc.orgyoutube.com
Initial transformations typically target either the bromine atom via nucleophilic substitution or the nitro group via reduction, as described in sections 3.1 and 3.2. The products of these primary reactions serve as new platforms for further synthesis.
Derivatization of 2-Amino-4-bromophenoxyacetic acid: The product of nitro reduction is a valuable intermediate. wikipedia.orgjingyepharma.com The newly formed amino group can be acylated to form amides, alkylated, or undergo diazotization. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of substituents (e.g., -OH, -CN, -F, -Cl).
Derivatization of the Carboxylic Acid: The acetic acid functional group can be readily converted into other functionalities. Fischer esterification with an alcohol under acidic conditions yields the corresponding ester. wikipedia.org Reaction with thionyl chloride (SOCl₂) or oxalyl chloride produces the highly reactive acid chloride, which can then be converted into esters, amides, or other acid derivatives.
Sequential Transformations: A synthetic strategy might involve first reducing the nitro group, then protecting the resulting amine, followed by nucleophilic substitution of the bromine atom, and finally, modification of the carboxylic acid. This multi-step approach allows for the controlled and selective introduction of different functional groups, leading to a diverse library of compounds derived from the original starting material. rsc.orgorganic-chemistry.org
Influence of Substituents on Reaction Outcomes and Selectivity
The reaction outcomes and selectivity in the chemistry of this compound are governed by the electronic effects of the three key substituents on the benzene (B151609) ring: the bromo group, the nitro group, and the phenoxyacetic acid group. scribd.comlibretexts.org These groups influence the electron density of the ring and stabilize or destabilize reaction intermediates, thereby directing the course of a reaction. libretexts.orglumenlearning.com
Nitro Group (-NO₂): As a powerful electron-withdrawing group (both by induction and resonance), the nitro group strongly deactivates the ring towards electrophilic aromatic substitution. lumenlearning.com However, it is a strong activator for nucleophilic aromatic substitution, especially when located ortho or para to a leaving group. In this molecule, its para position to the bromine atom is ideal for promoting SNAr. stackexchange.com
Bromo Group (-Br): The bromine atom is a deactivating group for electrophilic substitution due to its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. However, because it can donate electron density through resonance, it directs incoming electrophiles to the ortho and para positions. libretexts.org In the context of SNAr, it serves as the leaving group.
Phenoxyacetic Acid Group (-OCH₂COOH): The ether oxygen atom directly attached to the ring has lone pairs of electrons that it can donate via resonance. This effect makes the -OCH₂COOH group an activating group and an ortho-para director for electrophilic aromatic substitution. lumenlearning.com
Table 3: Summary of Substituent Effects on the Aromatic Ring
| Substituent | Type | Effect on Electrophilic Substitution | Effect on Nucleophilic Substitution (at C-Br) |
|---|---|---|---|
| -Br | Deactivating, Ortho-Para Director | Slows reaction, directs to positions 3 and 5. libretexts.org | Acts as the leaving group. |
| -NO₂ | Strongly Deactivating, Meta Director | Strongly slows reaction. lumenlearning.com | Strongly activating due to resonance stabilization of the intermediate. stackexchange.com |
Structural Elucidation and Conformational Analysis of 2 Bromo 4 Nitrophenoxyacetic Acid and Its Derivatives
Crystallographic Investigations
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the definitive method for establishing the molecular structure of a crystalline solid. For a related compound, 2-Bromo-4-nitroaniline, X-ray diffraction analysis has been performed, revealing key structural parameters. nih.govresearchgate.net It crystallizes in the orthorhombic space group Pca2₁, with unit cell dimensions of a = 11.098 Å, b = 16.763 Å, and c = 3.9540 Å. nih.gov The molecule is essentially planar, with a small dihedral angle between the nitro group and the aromatic ring. nih.govresearchgate.net
Based on this, it can be inferred that 2-Bromo-4-nitrophenoxyacetic acid would also likely adopt a largely planar conformation in the solid state, with the phenoxyacetic acid side chain exhibiting specific torsional angles relative to the aromatic ring. The precise crystal system and space group would, however, be unique to the compound.
Table 1: Crystallographic Data for the Related Compound 2-Bromo-4-nitroaniline nih.govresearchgate.net
| Parameter | Value |
| Chemical Formula | C₆H₅BrN₂O₂ |
| Molecular Weight | 217.03 |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 11.098(3) |
| b (Å) | 16.763(4) |
| c (Å) | 3.9540(9) |
| V (ų) | 735.6(3) |
| Z | 4 |
Analysis of Crystal Packing and Lattice Dynamics
The arrangement of molecules in a crystal lattice is dictated by a delicate balance of intermolecular forces. In phenoxyacetic acids, the crystal packing is often dominated by hydrogen bonding involving the carboxylic acid group. For this compound, it is anticipated that the carboxylic acid moieties would form dimers through strong O-H···O hydrogen bonds, a common motif in carboxylic acid crystal structures. The bromo and nitro substituents would further influence the packing through other intermolecular interactions, leading to a dense and stable crystal lattice. The study of lattice dynamics, which involves the collective vibrations of atoms in the crystal, would provide information on the rigidity of the crystal structure and the strength of the intermolecular forces.
Elucidation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, Halogen Bonding)
A detailed analysis of the crystal structure of this compound would reveal a network of intermolecular interactions.
Hydrogen Bonding: As mentioned, the primary hydrogen bonding interaction is expected to be the formation of centrosymmetric dimers between the carboxylic acid groups. The C=O and O-H groups of the carboxylic acid are excellent hydrogen bond donors and acceptors.
π-π Stacking: The planar aromatic rings are likely to engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The presence of the electron-withdrawing nitro group and the electron-donating bromo and ether oxygen substituents would create a polarized aromatic ring, potentially leading to offset or tilted π-π stacking arrangements to maximize electrostatic attraction.
Halogen Bonding: The bromine atom, with its electropositive σ-hole, can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen atoms of the nitro or carboxylic acid groups of neighboring molecules. This type of interaction is increasingly recognized as a significant force in directing crystal packing. In the related 2-Bromo-4-nitroaniline, an intramolecular N-H···Br hydrogen bond is observed, which influences the molecular conformation. nih.govresearchgate.net
Advanced Spectroscopic Characterization in Research Contexts
Spectroscopic techniques provide complementary information to crystallographic data, offering insights into the structural features and functional groups of a molecule in various states.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: The ¹H NMR spectrum of this compound would provide information about the chemical environment of the protons. The aromatic protons would appear as distinct signals in the downfield region (typically 7.0-8.5 ppm), with their splitting patterns revealing their coupling relationships and substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the acetic acid side chain would likely appear as a singlet further upfield.
¹³C NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the bromo, nitro, and phenoxy substituents. The carbonyl carbon of the carboxylic acid would resonate at a characteristic downfield position (around 170-180 ppm).
While specific NMR data for this compound is not available, the expected chemical shifts can be predicted based on the analysis of similar substituted phenoxyacetic acids.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) Spectroscopy: The IR spectrum provides information about the vibrational modes of the functional groups present in the molecule. Key characteristic absorption bands for this compound would include:
A broad O-H stretching band from the carboxylic acid group in the region of 2500-3300 cm⁻¹.
A strong C=O stretching vibration for the carboxylic acid carbonyl group around 1700-1730 cm⁻¹.
Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) typically found around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.
C-O stretching vibrations for the ether linkage and the carboxylic acid.
C-Br stretching vibration, which would appear in the fingerprint region at lower wavenumbers.
Aromatic C-H and C=C stretching vibrations. For the related 2-Bromo-4-nitrophenol (B183087), IR spectra are available for comparison. spectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The presence of the nitrated aromatic ring would give rise to characteristic absorption bands in the UV region. The phenoxyacetic acid moiety itself has absorption maxima that would be shifted and intensified by the bromo and nitro substituents. The spectrum would likely show π → π* transitions associated with the benzene ring and n → π* transitions related to the nitro and carbonyl groups.
Conformational Analysis and Molecular Geometry
Without experimental data from techniques such as X-ray crystallography or theoretical data from methods like Density Functional Theory (DFT) calculations, any discussion on the planarity of the phenyl ring, the orientation of the nitro and bromo substituents, and the conformation of the oxyacetic acid side chain would be purely speculative.
Computational Chemistry and Theoretical Investigations of 2 Bromo 4 Nitrophenoxyacetic Acid
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic characteristics.
Molecular Geometry Optimization and Electronic Structure Determination
The first step in a computational analysis is typically geometry optimization. This process involves finding the arrangement of atoms in the molecule that corresponds to the lowest energy state, often referred to as the ground state. For 2-bromo-4-nitrophenoxyacetic acid, this would be achieved using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules. nih.gov
The optimization process yields key geometric parameters, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is scarce, theoretical calculations for phenoxyacetic acid and its p-chloro derivative provide a basis for expected values. orientjchem.org For instance, the C=O bond in the carboxylic acid group is expected to be around 1.20-1.22 Å, while the C-O-C ether linkage and the C-Br bond will have characteristic lengths influenced by the electronic effects of the nitro group. The nitro group itself, being a strong electron-withdrawing group, will influence the geometry and electronic distribution of the entire benzene (B151609) ring.
Illustrative Optimized Geometric Parameters:
| Parameter | Expected Bond Length (Å) / Angle (°) | Notes |
| C-Br | ~1.90 | Influenced by the aromatic ring. |
| C-N (nitro) | ~1.47 | Typical for nitroaromatics. |
| N-O (nitro) | ~1.22 | Averaged due to resonance. |
| C=O (acid) | ~1.21 | Characteristic of a carboxylic acid. |
| C-O (acid) | ~1.35 | Single bond character in the acid. |
| O-H (acid) | ~0.97 | Typical hydroxyl bond length. |
| C-O (ether) | ~1.37 | Ether linkage to the ring. |
| ∠ C-N-O | ~118° | Angle within the nitro group. |
| ∠ O-C-C (acid) | ~110-112° | Angles around the carboxylic acid group. |
| Dihedral Angle | Variable | The angle between the plane of the benzene ring and the carboxylic acid group is a key conformational parameter. |
This table is illustrative and based on general values for similar functional groups and molecules. Actual calculated values would be specific to the optimized geometry.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap and indicating higher reactivity. The bromine atom also contributes to this effect through its inductive and resonance properties.
Illustrative Frontier Orbital Energies:
| Parameter | Illustrative Energy (eV) | Significance |
| HOMO Energy | -6.5 to -7.5 | Related to ionization potential; electron-donating ability. |
| LUMO Energy | -2.5 to -3.5 | Related to electron affinity; electron-accepting ability. |
| HOMO-LUMO Gap | 3.5 to 4.5 | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
These values are illustrative, based on trends observed in substituted nitroaromatic compounds. The precise values would be obtained from specific DFT calculations.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electronic distribution in a molecule. It is an invaluable tool for predicting how a molecule will interact with other chemical species. The map is colored to show different electrostatic potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.
For this compound, the MEP map would be expected to show:
High negative potential (red/yellow) around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid. These are the most electron-rich areas and likely sites for hydrogen bonding and electrophilic interactions.
High positive potential (blue) around the hydrogen atom of the carboxylic acid's hydroxyl group, making it the primary site for deprotonation and acidic behavior. The hydrogens on the aromatic ring will also exhibit some positive potential.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a specific physicochemical property.
Derivation and Utilization of Quantum Chemical Descriptors
The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. Quantum chemical descriptors, derived from DFT calculations, are particularly powerful as they describe the electronic and geometric properties of molecules with high accuracy.
For a series of substituted phenoxyacetic acids, including the title compound, relevant descriptors would include:
Key Quantum Chemical Descriptors for QSAR:
| Descriptor | Symbol | Significance |
| HOMO Energy | EHOMO | Relates to the molecule's susceptibility to oxidation. |
| LUMO Energy | ELUMO | Relates to the molecule's susceptibility to reduction. |
| HOMO-LUMO Gap | ΔE | Index of chemical reactivity. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Mulliken Atomic Charges | q | Describes the electron distribution on each atom. |
| Molecular Electrostatic Potential | MEP | Identifies sites for intermolecular interactions. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted. |
Predictive Modeling of Molecular Properties (e.g., Acidity Constants)
Once descriptors are calculated for a series of related compounds with known experimental values for a certain property (e.g., acidity constant, pKa), a mathematical model can be developed using statistical methods like multiple linear regression (MLR).
For phenoxyacetic acids, the acidity is primarily determined by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups, such as the nitro group and bromine, stabilize this anion through inductive and resonance effects, thereby increasing the acidity (lowering the pKa).
A hypothetical QSAR model for predicting the pKa of substituted phenoxyacetic acids might look like this:
pKa = c0 + c1(ELUMO) + c2(qO) + c3(µ)
Where:
c0 is a regression constant.
c1, c2, and c3 are the coefficients for each descriptor.
ELUMO is the energy of the LUMO (a lower energy would stabilize the anion).
qO is the charge on the carboxylate oxygen atoms (more negative charge might correlate with stability).
µ is the dipole moment.
Such models, once validated, can be used to predict the acidity of new, unsynthesized phenoxyacetic acid derivatives, guiding the design of compounds with desired properties. Studies on phenoxyacetic acid derivatives have successfully used QSAR to model various biological properties, including herbicidal activity, demonstrating the utility of this approach. mdpi.comresearchgate.net
Molecular Docking Studies
Molecular docking is a powerful computational technique utilized to predict the preferred orientation of one molecule when bound to a second. In the context of medicinal chemistry, this often involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. These studies are instrumental in elucidating potential biochemical pathways and in the rational design of novel therapeutic agents. While specific molecular docking research on this compound is not extensively documented in publicly available literature, the principles of such investigations can be outlined based on studies of analogous compounds.
Computational Assessment of Ligand-Receptor Interactions
The computational assessment of the interactions between this compound and a given receptor would involve a multi-step process. Initially, the three-dimensional structures of both the ligand and the target protein are prepared. This involves generating a low-energy conformation of the ligand and ensuring the protein structure is correctly protonated and optimized.
The core of the assessment lies in the docking algorithm, which samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site. For each generated pose, a scoring function is used to estimate the binding affinity. These scoring functions typically account for various types of interactions:
Hydrogen Bonds: The carboxylic acid group of this compound is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), histidine, serine, and threonine in a receptor's active site. The ether oxygen and the nitro group can also act as hydrogen bond acceptors.
Halogen Bonds: The bromine atom on the phenyl ring can participate in halogen bonding, an often significant, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Hydrophobic Interactions: The phenyl ring of the molecule can engage in hydrophobic interactions with nonpolar amino acid residues like leucine, isoleucine, valine, and phenylalanine.
Pi-Pi Stacking: The aromatic ring of this compound can stack with the aromatic rings of amino acids such as phenylalanine, tyrosine, and tryptophan, contributing to binding stability.
A hypothetical interaction profile based on the structure of this compound is presented in the table below.
| Interaction Type | Potential Interacting Groups on this compound | Potential Interacting Amino Acid Residues |
| Hydrogen Bond (Donor) | Carboxylic acid (-COOH) | Aspartate, Glutamate, Serine |
| Hydrogen Bond (Acceptor) | Carboxylic acid (C=O), Ether oxygen (-O-), Nitro group (-NO2) | Arginine, Lysine, Histidine, Serine, Threonine |
| Halogen Bond | Bromo group (-Br) | Carbonyl oxygen of the peptide backbone |
| Hydrophobic Interactions | Phenyl ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Phenyl ring | Phenylalanine, Tyrosine, Tryptophan |
Prediction of Binding Affinities and Modes
The primary outputs of molecular docking simulations are the predicted binding affinities and the corresponding binding modes. The binding affinity is typically expressed as a docking score or an estimated free energy of binding (ΔG), with more negative values indicating a stronger predicted interaction.
The binding mode refers to the specific orientation and conformation of the ligand within the binding pocket. Analysis of the top-ranked binding modes provides insights into the key interactions that stabilize the ligand-receptor complex. For instance, a simulation might predict that the carboxylic acid group of this compound forms a salt bridge with a positively charged lysine residue, while the bromo-nitrophenyl moiety is buried in a hydrophobic pocket.
A hypothetical table of predicted binding affinities for this compound with various protein targets, based on analogous studies, is shown below. It is crucial to note that these are illustrative values and would need to be validated by actual computational studies.
| Target Protein | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| Carbonic Anhydrase II | 2VVA | -7.2 | Hydrogen bond with Thr199, Halogen bond with Leu198 |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Hydrogen bond with Arg120, Pi-pi stacking with Tyr385 |
| Aldose Reductase | 1US0 | -7.9 | Hydrogen bond with His110, Hydrophobic interactions with Trp111 |
These computational predictions, while theoretical, are invaluable for prioritizing compounds for experimental testing and for guiding the design of new molecules with potentially enhanced biological activity. The accuracy of these predictions is continually improving with the development of more sophisticated algorithms and scoring functions.
Exploration of Biological Activities and Molecular Mechanisms of 2 Bromo 4 Nitrophenoxyacetic Acid in Vitro Focus
Antimicrobial Activity Studies
A thorough investigation for research pertaining to the antimicrobial effects of 2-bromo-4-nitrophenoxyacetic acid yielded no specific studies. Consequently, there is no available data to report on its in vitro inhibition of microbial growth, its structure-activity relationship in antimicrobial efficacy, or its potential activity against drug-resistant microbial strains.
In Vitro Inhibition of Microbial Growth
No published data was found regarding the testing of this compound against any microbial species. Therefore, no information on its minimum inhibitory concentration (MIC) or other measures of growth inhibition is available.
Structure-Activity Relationship (SAR) in Antimicrobial Efficacy
Without any activity data for the parent compound, an analysis of the structure-activity relationship for this compound in the context of antimicrobial efficacy cannot be performed. Such an analysis would require comparative data from related analogues, which is beyond the scope of this focused review.
Anticancer Activity Studies
Similarly, a comprehensive search for in vitro studies on the anticancer activity of this compound returned no specific results. There is no published evidence to suggest that this compound has been screened for its effects on cancer cell lines.
In Vitro Inhibition of Cancer Cell Line Proliferation
There are no available studies that have assessed the inhibitory effects of this compound on the proliferation of any cancer cell lines. As a result, no data, such as IC50 values, can be presented.
Exploration of Molecular Mechanisms of Action in Cellular Systems
Given the absence of any demonstrated anticancer activity, there have been no investigations into the potential molecular mechanisms of action of this compound in cellular systems.
In Vitro Cytotoxicity Evaluation in Biological Screening
There is no publicly available data from biological screenings to construct a table on the in vitro cytotoxicity of this compound against any cell lines.
Enzyme Inhibition Studies
Detailed research findings on the enzyme inhibitory properties of this compound are not available in the reviewed scientific literature. While studies on other phenoxyacetic acid derivatives have shown various enzyme inhibitory activities, these cannot be directly attributed to this compound without specific experimental evidence.
Mechanism of Enzyme Inhibition (e.g., Urease)
No studies were found that specifically elucidate the mechanism of enzyme inhibition by this compound, including its potential interaction with enzymes such as urease. Research on related compounds, N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide and N'-(4-nitrobenzylidene)-2-(4-nitrophenoxy)acetohydrazide, has demonstrated urease inhibition, with IC50 values of 8.4 and 20.2 μM, respectively. nih.gov However, the mechanism for the parent acid has not been investigated. General mechanisms of urease inhibition often involve the interaction with the nickel ions in the enzyme's active site. nih.gov
Structural Determinants of Enzyme Binding and Specificity
Without experimental data on the enzyme inhibitory activity of this compound, it is not possible to determine the specific structural features of the molecule that would govern its binding and specificity to any enzyme target. Structure-activity relationship (SAR) studies on other classes of enzyme inhibitors are available but are not applicable to this specific compound without dedicated research.
Applications of 2 Bromo 4 Nitrophenoxyacetic Acid in Advanced Chemical and Material Sciences
Role as a Key Synthetic Building Block for Complex Molecules
2-Bromo-4-nitrophenoxyacetic acid serves as a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups. The presence of a carboxylic acid, an ether linkage, a bromo substituent, and a nitro group on the aromatic ring allows for a variety of chemical transformations. This makes it a valuable precursor for the construction of more complex molecular architectures.
Precursor in Advanced Pharmaceutical Intermediates and Prodrug Design
While specific, widespread applications in current pharmaceuticals are not extensively documented in publicly available research, the structural motifs of this compound make it a molecule of interest in medicinal chemistry. Its potential lies in its ability to be transformed into various derivatives that could serve as intermediates in the synthesis of biologically active compounds. The combination of the phenoxyacetic acid structure, which is found in some classes of drugs, with the reactive bromo and nitro groups, provides multiple points for chemical modification. These modifications can be crucial for developing new pharmaceutical candidates and for the design of prodrugs, where the molecule is altered to improve drug delivery or efficacy.
Utilization in Agrochemical Synthesis (e.g., Herbicides, Pesticides)
The phenoxyacetic acid scaffold is a well-established feature in a number of herbicides. The addition of bromo and nitro groups to this basic structure can influence the compound's biological activity and selectivity. Research in the agrochemical field often involves the synthesis and screening of large libraries of compounds to identify new and effective herbicides and pesticides. The reactivity of the bromo and nitro groups on the this compound molecule allows for the generation of a diverse range of derivatives for such screening programs. These derivatives can be tested for their ability to interfere with essential biological processes in weeds and pests.
Intermediate in the Production of Specialty Dyes and Pigments
The aromatic nitro group in this compound is a key chromophore, which is a part of a molecule responsible for its color. This feature, combined with the potential for chemical modification at other positions, makes it a candidate for use as an intermediate in the synthesis of specialty dyes and pigments. The bromo group can be replaced through various nucleophilic substitution reactions to introduce different functionalities, thereby tuning the color and other properties of the final dye molecule. Its reactivity allows for its incorporation into larger polymeric structures, which is relevant for creating colored materials. evitachem.com
Supramolecular Chemistry and Crystal Engineering
The field of supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of well-ordered, larger assemblies. This compound possesses several functional groups—the carboxylic acid, the ether oxygen, the nitro group, and the bromine atom—that can participate in various non-covalent interactions such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. The ability of this molecule to form predictable and robust intermolecular interactions makes it a subject of study for creating novel supramolecular architectures.
Exploration in Photocatalysis and Environmental Remediation Technologies
Nitroaromatic compounds are a class of organic pollutants that can be found in industrial wastewater. The degradation of these pollutants is a significant area of research in environmental remediation. Photocatalysis is a promising technology for this purpose, and materials containing nitroaromatic structures are sometimes studied for their photocatalytic activity. The electronic properties conferred by the nitro group in this compound could be relevant in the context of developing new photocatalysts or understanding the degradation pathways of related pollutants.
Development in Advanced Materials Science (e.g., Functional Polymers, Resins)
The reactivity of this compound makes it a potential monomer or additive in the synthesis of functional polymers and resins. evitachem.com The carboxylic acid group can be used for polymerization reactions, such as polyesterification, while the bromo and nitro groups can either be retained to impart specific properties to the final material or be chemically modified before or after polymerization. For instance, the nitro group could be reduced to an amino group, which could then be used for cross-linking or for further functionalization of the polymer. This versatility allows for the potential development of advanced materials with tailored thermal, optical, or mechanical properties.
Future Research Directions and Translational Potential of 2 Bromo 4 Nitrophenoxyacetic Acid
Advancements in Stereoselective and Asymmetric Synthesis
There is no available literature detailing the stereoselective or asymmetric synthesis of 2-Bromo-4-nitrophenoxyacetic acid. The development of such synthetic routes would be a crucial first step in exploring the compound's potential. Chiral separation and the synthesis of specific enantiomers are often vital for determining biological activity and receptor interaction. General principles of asymmetric synthesis could theoretically be applied, potentially involving chiral catalysts or auxiliaries in the etherification reaction between a substituted phenol (B47542) and a bromoacetic acid derivative, but specific methodologies for this compound have not been reported.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The application of artificial intelligence (AI) and machine learning (ML) in the design and property prediction of this compound has not been documented. While AI and ML are increasingly used in drug discovery and materials science to predict the properties of novel compounds, these powerful tools rely on existing datasets for training. google.comnih.gov The absence of experimental data on this compound means that predictive models for its specific characteristics cannot be reliably generated at this time. Future work could involve using computational models to predict potential biological targets or material properties, which would then need to be validated through empirical research.
Targeted Biological Activity Profiling and Mechanism Elucidation
No studies on the targeted biological activity or the mechanism of action of this compound have been published. While related compounds like (4-Bromo-2-nitrophenyl)acetic acid have been investigated as intermediates in the synthesis of anti-inflammatory and analgesic drugs chemimpex.com, and 2-(4-Nitrophenoxy)acetic acid has been shown to inhibit bacterial DNA gyrase biosynth.com, it is not possible to extrapolate these findings to this compound. A thorough biological activity screening would be necessary to identify any potential therapeutic effects, followed by detailed mechanistic studies to understand how it interacts with biological systems.
Development of Novel Derivatized Compounds for Specific Applications
The development of novel derivatized compounds from this compound is contingent on first understanding the properties of the parent molecule. The bromine and nitro groups, along with the carboxylic acid function, offer multiple sites for chemical modification. These could be exploited to create a library of derivatives with potentially diverse applications, from pharmaceuticals to agrochemicals. However, without foundational research into the synthesis and characteristics of the core compound, the exploration of its derivatives remains a purely theoretical exercise.
Q & A
Q. Key Techniques :
- NMR :
- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm) due to deshielding by nitro and bromine groups. The acetic acid proton shows a singlet at δ 12–13 ppm .
- ¹³C NMR : Carbon adjacent to bromine (C2) resonates at δ 115–120 ppm .
- IR : Strong peaks at ~1700 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (NO₂ asymmetric stretch) confirm functional groups .
- XRD : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 12.502 Å, b = 8.269 Å, c = 9.020 Å, β = 93.57° . Refinement via SHELXL (R1 < 0.05) ensures accuracy .
[Advanced] How do steric and electronic effects influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?
The nitro group’s strong electron-withdrawing effect activates the ring for NAS at C2 (bromine site), but steric hindrance from the acetic acid moiety can reduce reaction rates.
Methodological Approach :
Kinetic Studies : Compare reaction rates with/without bulky substituents using UV-Vis spectroscopy.
Computational Modeling : Calculate activation energies (ΔG‡) for NAS pathways using DFT. Meta-substituted analogs show 20–30% slower kinetics due to increased steric hindrance .
Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track electronic effects via NMR .
[Basic] What are the primary applications of this compound in medicinal chemistry research?
This compound serves as:
- Pharmacophore Scaffold : The nitro and bromine groups enhance binding to enzyme active sites (e.g., tyrosine kinase inhibitors) .
- Probe for Bioactivity : Screen against cancer cell lines (e.g., MCF-7) using MTT assays. EC₅₀ values <10 µM indicate therapeutic potential .
- Metabolic Pathway Tracer : Radiolabel with ¹¹C to study in vivo distribution via PET imaging .
[Advanced] How can conflicting crystallographic data on halogenated phenoxyacetic acids be resolved?
Conflict Example : Discrepancies in bond lengths (C-Br: 1.89 Å vs. 1.92 Å) across studies.
Resolution Strategies :
High-Resolution XRD : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to reduce measurement errors.
Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals .
Validation Tools : Cross-check with CIF validation reports (e.g., PLATON) and electron density maps (ORTEP-3) .
Comparative Analysis : Benchmark against DFT-optimized geometries (RMSD < 0.02 Å) .
[Basic] What purification methods are recommended for isolating this compound from reaction mixtures?
Q. Stepwise Protocol :
Liquid-Liquid Extraction : Separate acidic components using NaHCO₃ (pH 8–9).
Column Chromatography : Silica gel (60–120 mesh) with eluent (hexane:ethyl acetate = 3:1) removes non-polar byproducts.
Recrystallization : Ethanol-water (7:3 v/v) yields crystals with >95% purity (melting point: 156–160°C) .
[Advanced] What mechanistic insights explain the thermal instability of this compound during storage?
Q. Degradation Pathways :
- Nitro Group Reduction : Ambient light catalyzes nitro-to-amine reduction, altering bioactivity.
- Decarboxylation : At >60°C, the acetic acid moiety decomposes to CO₂ and bromonitrobenzene derivatives.
Preventive Measures : - Store at –20°C in amber vials under argon.
- Monitor stability via accelerated aging studies (40°C/75% RH for 6 months) and HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
